molecular formula C11H12ClNO4 B108746 Ethyl 2-(3-chloro-4-nitrophenyl)propanoate CAS No. 50537-08-1

Ethyl 2-(3-chloro-4-nitrophenyl)propanoate

Cat. No.: B108746
CAS No.: 50537-08-1
M. Wt: 257.67 g/mol
InChI Key: ZQYLPVMDRALBFI-UHFFFAOYSA-N
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Description

Ethyl 2-(3-chloro-4-nitrophenyl)propanoate is an organic compound with the molecular formula C11H12ClNO4. It is a derivative of phenylpropanoate, characterized by the presence of a chloro and nitro group on the phenyl ring.

Scientific Research Applications

Ethyl 2-(3-chloro-4-nitrophenyl)propanoate is used in scientific research for:

Safety and Hazards

While specific safety and hazard information for Ethyl 2-(3-chloro-4-nitrophenyl)propanoate was not found, it’s generally important to handle chemical compounds with care. Avoid contact with skin, eyes, and clothing, avoid ingestion and inhalation, and ensure adequate ventilation .

Preparation Methods

The synthesis of Ethyl 2-(3-chloro-4-nitrophenyl)propanoate typically involves the esterification of 2-(3-chloro-4-nitrophenyl)propanoic acid with ethanol in the presence of an acid catalyst. The reaction conditions often include refluxing the mixture to ensure complete esterification. Industrial production methods may involve continuous flow processes to enhance yield and purity.

Chemical Reactions Analysis

Ethyl 2-(3-chloro-4-nitrophenyl)propanoate undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of Ethyl 2-(3-chloro-4-nitrophenyl)propanoate depends on its functional groups. The nitro group can undergo reduction to form an amino group, which can interact with biological targets. The ester group can be hydrolyzed to release the active carboxylic acid, which can participate in various biochemical pathways .

Comparison with Similar Compounds

Ethyl 2-(3-chloro-4-nitrophenyl)propanoate can be compared with similar compounds such as:

Properties

IUPAC Name

ethyl 2-(3-chloro-4-nitrophenyl)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClNO4/c1-3-17-11(14)7(2)8-4-5-10(13(15)16)9(12)6-8/h4-7H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQYLPVMDRALBFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)C1=CC(=C(C=C1)[N+](=O)[O-])Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90528566
Record name Ethyl 2-(3-chloro-4-nitrophenyl)propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90528566
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50537-08-1
Record name Ethyl 2-(3-chloro-4-nitrophenyl)propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90528566
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

Potassium tert-butylate (11.22 g, 2 eq) is added to a solution of DMF (80 ml) cooled down to 0° C. A solution of 1-chloro-2-nitrobenzene (7.87 g, 1 eq) and ethyl 2-chloropropanoate (7 ml, 1.1 eq) is added dropwise over 45 minutes to the mixture whilst keeping the reaction temperature below 5° C. At the end of the addition, stirring is maintained for 2 hours at 0° C., then the mixture is hydrolyzed at this temperature with a 1N solution of hydrochloric acid and ethyl acetate is added. After decantation and extractions, the combined organic phases are washed with salt water, dried over Na2SO4 and concentrated under reduced pressure. Purification by flash chromatography on silica gel (eluent: heptane/dichloromethane 8:2 to 6:4) produces the expected compound in the form of a yellow oil (8.28 g; 64% yield).
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11.22 g
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7 mL
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64%

Synthesis routes and methods III

Procedure details

Potassium tert-butylate (11.22 g, 2 eq) is added to a solution of DMF (80 ml) cooled down to 0° C. A solution of 1-chloro-2-nitrobenzene (7.87 g, 1 eq) and ethyl 2-chloropropanoate (7 ml, 1.1 eq) is added dropwise over 45 minutes to the mixture keeping the reaction temperature below 5° C. At the end of the addition, stirring is maintained for 2 hours at 0° C. then the mixture is hydrolyzed at this temperature by a 1N hydrochloric acid solution and ethyl acetate is added. After decantation and extractions, the combined organic phases are washed with salt water, dried over Na2SO4 and concentrated under reduced pressure. Purification by flash chromatography on silica gel (eluent: heptane/dichloromethane 8:2 to 6:4) produces the expected compound in the form of a yellow oil (8.28 g; 64% yield).
Quantity
11.22 g
Type
reactant
Reaction Step One
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Quantity
80 mL
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solvent
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7.87 g
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reactant
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7 mL
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64%

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